

(3S,4S)-Tivantinib: An In-Depth Technical Guide to its In Vitro Activity

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-Tivantinib, also known as ARQ 197, is a potent small molecule inhibitor that has been extensively studied for its anti-cancer properties. Initially developed as a highly selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action that includes effects on microtubule dynamics.

[1][2] This guide provides a comprehensive overview of the in vitro activity of (3S,4S)-Tivantinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Mechanism of Action

Tivantinib was first identified as a selective inhibitor of the c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[3] The HGF/c-MET signaling pathway is a critical regulator of cell growth, motility, and invasion, and its dysregulation is implicated in the development and progression of numerous cancers.[1][4] Tivantinib binds to the dephosphorylated, inactive conformation of c-MET, stabilizing it and thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][5]

However, a growing body of evidence suggests that the cytotoxic effects of tivantinib may not be solely dependent on its c-MET inhibitory activity.[2][6] Studies have demonstrated that tivantinib can disrupt microtubule polymerization, leading to G2/M cell cycle arrest and



apoptosis in a manner independent of c-MET expression or activation status.[5][7][8] More recently, glycogen synthase kinase 3 alpha and beta (GSK3α and GSK3β) have been identified as novel, functionally relevant targets of tivantinib in non-small cell lung cancer (NSCLC) cells. [9][10]

Quantitative Analysis of In Vitro Activity

The in vitro potency of **(3S,4S)-Tivantinib** has been evaluated through various assays, including kinase inhibition and cell viability/proliferation assays across a range of cancer cell lines.

Kinase Inhibition

Tivantinib exhibits a high affinity for the c-MET kinase.

Target	Assay Type	Parameter	Value	Reference
c-MET	Recombinant Human c-MET Kinase Assay	Ki	355 nM	[11]

Cellular Activity: Inhibition of c-MET Phosphorylation

Tivantinib effectively inhibits both constitutive and HGF-induced c-MET phosphorylation in various cancer cell lines.

Cell Line	Cancer Type	Assay	Parameter	Value	Reference
HT29	Colon Cancer	Western Blot	IC50	100 - 300 nM	[11]
MKN-45	Gastric Cancer	Western Blot	IC50	100 - 300 nM	[11]
MDA-MB-231	Breast Cancer	Western Blot	IC50	100 - 300 nM	[11]
NCI-H441	Lung Cancer	Western Blot	IC50	100 - 300 nM	[11]



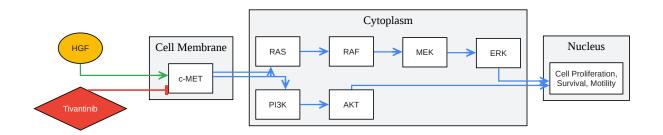
Cellular Activity: Anti-proliferative and Cytotoxic Effects

The anti-proliferative and cytotoxic effects of tivantinib have been documented across a broad spectrum of cancer cell lines, with varying degrees of sensitivity.

Cell Line	Cancer Type	Parameter	Value	Reference
A549	Lung Cancer	IC50	0.59 μΜ	[11]
Huh7	Hepatocellular Carcinoma	IC50	9.9 nM	[12]
Нер3В	Hepatocellular Carcinoma	IC50	448 nM	[12]

Key Signaling Pathways and Mechanisms of Action HGF/c-MET Signaling Pathway Inhibition

Tivantinib's primary intended mechanism involves the inhibition of the HGF/c-MET signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This activation triggers multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility. Tivantinib, by locking c-MET in its inactive state, blocks these downstream signals.[1][3]



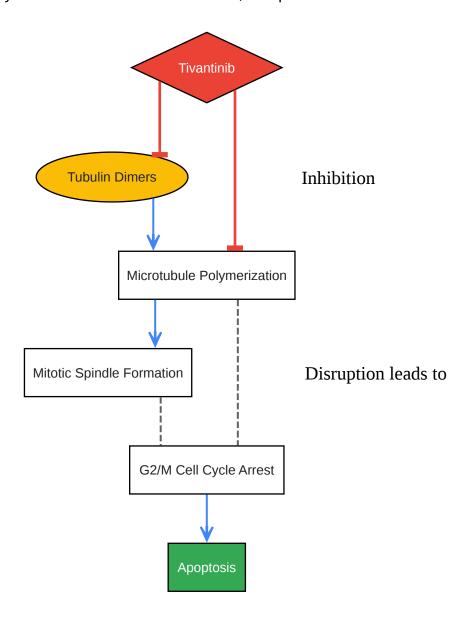
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Figure 1: Tivantinib Inhibition of the HGF/c-MET Signaling Pathway.

Disruption of Microtubule Dynamics

A significant aspect of tivantinib's in vitro activity is its ability to interfere with microtubule polymerization. This action is independent of its c-MET inhibitory function.[7] By disrupting the formation of the mitotic spindle, tivantinib induces a G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis.[1][8] This mechanism contributes to its broad cytotoxic activity across various cancer cell lines, irrespective of their c-MET status.[5]



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Figure 2: Tivantinib-induced Disruption of Microtubule Dynamics.



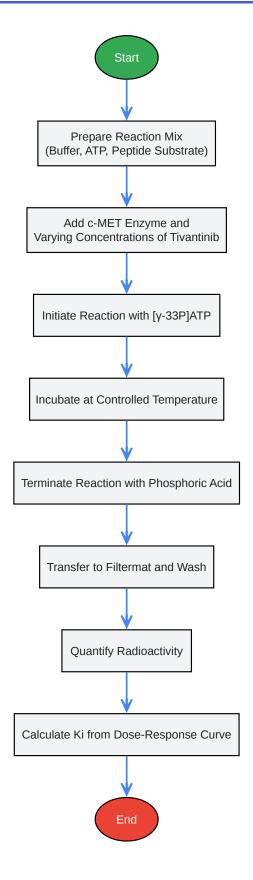
Experimental Protocols Recombinant c-MET Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of tivantinib against purified recombinant human c-MET kinase.

Methodology:

- A filtermat-based assay is utilized to measure the incorporation of 33P-labeled phosphate from [γ-33P]ATP into a peptide substrate by the c-MET kinase.
- The reaction is performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a defined concentration of ATP and the peptide substrate.
- Recombinant human c-MET enzyme is pre-incubated with varying concentrations of tivantinib or vehicle control.
- The kinase reaction is initiated by the addition of [γ-33P]ATP and allowed to proceed at a controlled temperature for a specific duration.
- The reaction is terminated by the addition of phosphoric acid.
- The reaction mixture is then transferred to a filtermat, which binds the phosphorylated peptide.
- Unincorporated [y-33P]ATP is washed away.
- The radioactivity retained on the filtermat, corresponding to the extent of peptide phosphorylation, is quantified using a scintillation counter.
- The inhibitory constant (Ki) is calculated from the dose-response curves.[11]





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Figure 3: Workflow for a Recombinant c-MET Kinase Inhibition Assay.



Cell Viability and Proliferation Assays

Objective: To assess the effect of tivantinib on the viability and proliferation of cancer cell lines.

Methodology (using a colorimetric assay like MTT or a luminescent assay like CellTiter-Glo):

- Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of tivantinib or vehicle control.
- The plates are incubated for a specified period (e.g., 72 hours).
- For an MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
- For a CellTiter-Glo assay, the reagent, which measures ATP levels as an indicator of cell viability, is added to each well, and the luminescent signal is measured.
- The results are expressed as a percentage of the vehicle-treated control cells.
- The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curves.[13]

Western Blot Analysis of c-MET Phosphorylation

Objective: To determine the effect of tivantinib on the phosphorylation status of c-MET in cancer cell lines.

Methodology:

- Cancer cells are cultured to a desired confluency.
- For HGF-induced phosphorylation, cells are serum-starved and then stimulated with HGF in the presence of varying concentrations of tivantinib or vehicle control. For constitutive phosphorylation, cells are treated with tivantinib or vehicle control directly.



- After treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors.
- The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
- The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated c-MET (p-c-MET).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
- The membrane is often stripped and re-probed with an antibody for total c-MET as a loading control.[13]

Conclusion

(3S,4S)-Tivantinib demonstrates potent in vitro anti-cancer activity through a dual mechanism of action involving the inhibition of the c-MET receptor tyrosine kinase and the disruption of microtubule dynamics. Its ability to target both pathways contributes to its broad efficacy across a range of cancer cell lines. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into the interplay between its c-MET inhibitory and microtubule-disrupting activities will be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from treatment.

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